S-Adenosyl-L-methionine disulfate tosylate

Catalog No.
S1795480
CAS No.
97540-22-2
M.F
C22H34N6O16S4
M. Wt
766.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Adenosyl-L-methionine disulfate tosylate

CAS Number

97540-22-2

Product Name

S-Adenosyl-L-methionine disulfate tosylate

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid

Molecular Formula

C22H34N6O16S4

Molecular Weight

766.8 g/mol

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N

SMILES

Array

Synonyms

4-Methylbenzenesulfonate (salt) Sulfate (salt) (1:1:1:1) (9CI); FO 1561; S-Adenosyl-L-methionine Disulfate Tosylate; 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxyadenosine Sulfate 4-Methylbenzenesulfonate Sulfate; (3S)-5’-[(3-Amino-3-ca

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

S-Adenosyl-L-Methionine Disulfate P-Toluene-Sulfonate is the disulfate salt of the stable p-toluene-sulfonate complex of s-adenosyl-L-methionine (SAMe) with chemopreventive activity. SAMe disulfate p-toluene-sulfonate undergoes hydrolytic conversion to its active compound SAMe within cells. Although the mechanism of action is largely unknown, SAMe attenuates experimental liver damage and prevents experimental hepatocarcinogenesis. In addition, SAMe may reduce mitochondrial cytochrome C release, caspase 3 activation, and poly(ADP-ribose) polymerase cleavage, and attenuate okadaic acid-mediated hepatocyte apoptosis in a dose-dependent manner. SAMe is an essential compound in cellular transmethylation reactions and a precursor of polyamine and glutathione synthesis in the liver; SAMe deficiency is associated with chronic liver disease-associated decreases in the activity of methionine adenosyltransferase 1A (MAT1A), the enzyme that catalyzes the production of SAMe as the first step in methionine catabolism.
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed). S-Adenosylmethionine is only found in individuals that have used or taken this drug. It is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
mild NSAID

S-Adenosyl-L-methionine (SAMe) is a critical biological methyl donor, but the free base is notoriously unstable, degrading rapidly under ambient conditions. To enable commercial viability as a dietary supplement and pharmaceutical active ingredient, the disulfate tosylate salt, S-Adenosyl-L-methionine disulfate tosylate (CAS 97540-22-2), was developed. This specific double salt utilizes a bulky p-toluenesulfonate counterion to protect the labile sulfonium center, transforming a highly sensitive molecule into a stable, processable, and standardized solid [1]. For procurement teams, this exact compound represents the industry standard for balancing long-term shelf-life, formulation compatibility, and predictable pharmacokinetics without the need for strict cold-chain logistics .

Substituting S-Adenosyl-L-methionine disulfate tosylate with free SAMe, simple chloride salts, or non-standardized extracts introduces severe procurement and manufacturing risks. Free SAMe is highly hygroscopic and thermally labile, undergoing rapid hydrolytic cleavage into methylthioadenosine and homoserine lactone at room temperature [1]. This degradation not only destroys the active ingredient but also generates impurities that compromise formulation integrity and efficacy. While other stable salts like 1,4-butanedisulfonate exist, substituting them alters the established pharmacokinetic profile and may void compliance with established USP-NF monographs, leading to batch rejections, failed QA/QC audits, and regulatory filing complications [2].

Extended Shelf-Life and Thermal Stability

The primary procurement advantage of the disulfate tosylate salt is its exceptional thermal stability compared to the free base. While free S-adenosyl-L-methionine degrades rapidly at room temperature and requires strict -20°C cold-chain storage, the disulfate tosylate configuration protects the labile sulfonium ion. Commercial pharmaceutical-grade SAMe disulfate tosylate reliably maintains >95% purity for up to 24 months under standard controlled storage conditions. This stability is critical for bulk inventory management and eliminates the high costs associated with deep-freeze logistics[1].

Evidence DimensionShelf-life at room temperature
Target Compound Data24 months (maintaining >95% purity)
Comparator Or BaselineFree SAMe base (degrades rapidly, requires -20°C)
Quantified DifferenceExtension from days/weeks to 24 months at ambient conditions
ConditionsControlled room temperature storage

Eliminates the need for costly cold-chain logistics and significantly reduces inventory loss due to thermal degradation.

Strict USP-NF Monograph Compliance for QA/QC

For pharmaceutical and nutraceutical manufacturing, batch-to-batch reproducibility is paramount. SAMe disulfate tosylate is a highly standardized material that complies with a dedicated USP-NF monograph. The standard dictates that the material must contain not less than (NLT) 95.0% and not more than (NMT) 105.0% of S-adenosyl-L-methionine disulfate tosylate, calculated on an anhydrous basis [1]. Substituting with crude extracts or non-monographed salts removes this regulatory safety net, increasing the risk of failing QA/QC audits or requiring costly custom analytical method validation [2].

Evidence DimensionRegulatory assay specification
Target Compound DataNLT 95.0% and NMT 105.0% (USP-NF standard)
Comparator Or BaselineNon-monographed or crude SAMe salts
Quantified DifferenceGuaranteed 95.0–105.0% assay vs. variable/unregulated purity
ConditionsAnhydrous basis calculation via validated HPLC methods

Ensures immediate regulatory compliance for dietary supplements and APIs, streamlining the QA/QC approval process.

Enhanced Manufacturability for Solid Dosage Forms

The formulation of SAMe into oral solid dosage forms (tablets and capsules) is notoriously difficult due to moisture-induced degradation. The bulky p-toluenesulfonate and sulfate counterions in SAMe disulfate tosylate provide superior protection against moisture and heat during processing compared to simpler salts like chlorides or sulfates . This specific salt configuration raises the glass transition temperature (Tg) of the material, preventing the active ingredient from degrading or becoming overly tacky during the mechanical stress and localized heating of the tableting process [1].

Evidence DimensionResistance to processing degradation
Target Compound DataHigh stability during tableting/encapsulation
Comparator Or BaselineSimple SAMe salts (e.g., chloride)
Quantified DifferenceSuperior maintenance of structural integrity and higher glass transition temperature
ConditionsMechanical stress and heat during solid dosage formulation

Directly enables the viable mass-production of oral tablets and capsules without unacceptable API loss during manufacturing.

Commercial Manufacturing of Dietary Supplements and Nutraceuticals

Due to its 24-month shelf life and robust thermal stability, SAMe disulfate tosylate is the preferred API for commercial liver health and joint support supplements. Its ability to withstand the mechanical stresses of tableting without significant degradation makes it uniquely suited for mass-market oral solid dosage forms.

Standardized Pharmacokinetic and Bioavailability Studies

Because it is a USP-monographed standard with highly predictable dissolution and absorption profiles, SAMe disulfate tosylate is the benchmark material for clinical and preclinical pharmacokinetic assays. It provides a reliable baseline against which novel delivery systems or alternative SAMe salts are measured [1].

In Vitro Epigenetic and Methyltransferase Assays

In laboratory settings requiring a reliable methyl donor for DNA methyltransferase (DNMT) or histone methyltransferase assays, the disulfate tosylate salt ensures that the active SAMe concentration remains stable throughout the duration of the experiment, preventing assay drift caused by the rapid degradation typical of the free base [2].

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

9

Exact Mass

766.09141371 Da

Monoisotopic Mass

766.09141371 Da

Heavy Atom Count

48

UNII

R96GHU97Q3
4G5PYL0DR1
564ROC9U09

Metabolism Metabolites

Significant first-pass metabolism in the liver. Approximately 50% of S-Adenosylmethionine (SAMe) is metabolized in the liver. SAMe is metabolized to S-adenosylhomocysteine, which is then metabolized to homocysteine. Homocysteine can either be metabolized to cystathionine and then cysteine or to methionine. The cofactor in the metabolism of homocysteine to cysteine is vitamin B6. Cofactors for the metabolism of homocysteine to methionine are folic acid, vitamin B12 and betaine.

Dates

Last modified: 08-15-2023

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